[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
4-(3,5-Dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a sulfone group (1,1-dioxido) on the heterocyclic ring. The compound features a 3,5-dimethylphenyl substituent at position 4 of the benzothiazine core and a 4-ethoxyphenyl methanone group at position 2.
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-4-31-21-8-5-18(6-9-21)25(28)24-15-27(20-12-16(2)11-17(3)13-20)22-14-19(26)7-10-23(22)32(24,29)30/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVZIVACOBSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its unique structure and functional groups suggest significant potential for various biological activities, including anticancer properties and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on diverse sources and recent research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 467.5 g/mol. It features a benzothiazine core with multiple substituents that enhance its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.5 g/mol |
| Chemical Class | Benzothiazine Derivatives |
| Functional Groups | Dioxido, Fluoro, Ketone |
Anticancer Properties
Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzothiazine can inhibit cell proliferation in various cancer cell lines:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells. For example, the compound B9 from a related study showed a selective cytotoxic effect on melanoma cells while sparing normal cells .
Antimicrobial Activity
The benzothiazine derivatives are also recognized for their antimicrobial properties. The presence of the dioxido group in the structure enhances the compound's ability to interact with microbial targets:
- Antibacterial Effects : Some studies have reported that benzothiazine compounds exhibit potent antibacterial activity against various pathogens, potentially making them candidates for antibiotic development.
Other Biological Activities
In addition to anticancer and antimicrobial effects, research into this class of compounds suggests potential activities including:
- Anti-inflammatory : Compounds have shown promise in reducing inflammation markers in vitro.
- Antioxidant : Similar structures have been evaluated for their ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions .
Study 1: Anticancer Efficacy
A study published in PubMed explored the synthesis and biological activity of novel benzothiazine derivatives. The results indicated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, supporting their potential as therapeutic agents .
Study 2: Antimicrobial Assessment
Research conducted on related benzothiazine derivatives demonstrated effective antimicrobial action against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 467.5 g/mol. The compound features:
- A benzothiazine core which is known for diverse biological activities.
- Functional groups including dioxido , fluoro , and ketone , enhancing its reactivity and interaction with biological targets.
Medicinal Chemistry
Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and could be explored for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : Its structural features may allow it to modulate inflammatory pathways.
Material Science
In addition to its pharmaceutical applications, this compound can also be utilized in material science:
- Polymer Chemistry : As a building block for synthesizing advanced polymers with specific properties.
- Nanotechnology : Potential applications in creating nanostructures for drug delivery systems.
Case Studies
Several studies have documented the efficacy of benzothiazine derivatives in various applications:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited activity against resistant strains of bacteria, suggesting a pathway for new antibiotic development.
- Cancer Research : In vitro studies indicated that compounds with similar structures could inhibit tumor growth in specific cancer cell lines.
| Application Area | Observed Effects | Reference Studies |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Study on benzothiazine derivatives |
| Anticancer | Induction of apoptosis in cancer cells | Research on structural analogs |
| Anti-inflammatory | Modulation of inflammatory pathways | Investigation into related compounds |
| Material Science | Development of advanced polymers | Applications in polymer chemistry |
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
